Cas no 174208-99-2 ((3-Methylimidazo[2,1-B]thiazol-5-YL)methanol)

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol structure
174208-99-2 structure
商品名:(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol
CAS番号:174208-99-2
MF:C7H8N2OS
メガワット:168.216219902039
CID:4820354
PubChem ID:21256450

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol 化学的及び物理的性質

名前と識別子

    • (3-METHYLIMIDAZO[2,1-B]THIAZOL-5-YL)METHANOL
    • 3-Methylimidazo[2,1-b]thiazole-5-Methanol
    • (3-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol
    • (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol
    • インチ: 1S/C7H8N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2,4,10H,3H2,1H3
    • InChIKey: WIYZSXHKFDEGMI-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C)N2C1=NC=C2CO

計算された属性

  • せいみつぶんしりょう: 168.03573406g/mol
  • どういたいしつりょう: 168.03573406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 65.8

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A059006730-1g
(3-Methylimidazo[2,1-b]thiazol-5-yl)methanol
174208-99-2 95%
1g
$575.26 2022-04-02

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol 関連文献

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanolに関する追加情報

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol and CAS No. 174208-99-2: A Comprehensive Overview of Its Molecular Properties and Biological Applications

(3-Methylimidazo[2,1-B]thiazol-5-YL)methanol is a heterocyclic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This molecule, identified by the CAS No. 174208-99-2, is characterized by its imidazo[2,1-b]thiazole core, which is further functionalized with a methanol group at the 5-position. The synthesis and biological activity of this compound have been extensively explored in recent years, with researchers focusing on its potential applications in drug discovery and therapeutic development.

The imidazo[2,1-b]thiazole ring system is a key structural motif in many bioactive molecules, particularly those with antimicrobial, antitumor, and anti-inflammatory properties. The 3-methyl group at the imidazole ring introduces additional steric and electronic effects, which may influence the molecule's reactivity and biological interactions. The methanol group attached to the 5-position of the thiazole ring further modulates the molecule's solubility and functional group reactivity, making it a versatile scaffold for drug design.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. The CAS No. 174209-99-2 compound, for instance, has been shown to exhibit promising activity against multidrug-resistant bacterial strains, a critical challenge in modern antimicrobial therapy. The imidazo[2,1-b]thiazole framework is particularly advantageous for such applications due to its ability to form stable interactions with bacterial cell membranes and target essential enzymatic pathways.

One of the most notable advancements in the field is the use of computational modeling to predict the behavior of (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol in biological systems. Researchers have employed molecular docking studies to identify potential binding sites on target proteins, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. These studies have provided valuable insights into the mechanism of action of this compound, enabling the rational design of more effective derivatives.

The synthetic pathway of CAS No. 174208-99-2 has also been a focus of recent research. Several methodologies have been developed to efficiently produce this compound, including multistep organic synthesis and green chemistry approaches. The optimization of reaction conditions and the use of catalytic systems have significantly improved the yield and purity of the final product, making it more accessible for pharmaceutical applications.

In addition to its antimicrobial properties, the imidazo[2,1-b]thiazole scaffold has shown potential in the treatment of neurodegenerative diseases. Studies suggest that compounds like (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol may interact with specific protein targets involved in conditions such as Alzheimer's and Parkinson's disease. The methanol group may play a role in modulating these interactions, offering a new avenue for therapeutic intervention.

The biological activity of this compound has also been evaluated in in vitro and in vivo models. For example, recent experiments have demonstrated that CAS No. 174208-99-2 exhibits significant cytotoxic effects against cancer cell lines, particularly those resistant to conventional chemotherapeutic agents. The heterocyclic ring structure is believed to contribute to these effects by inducing apoptosis and disrupting cellular signaling pathways.

Furthermore, the pharmacokinetic properties of (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol have been investigated to assess its potential as a drug candidate. Researchers have focused on parameters such as absorption, distribution, metabolism, and excretion (ADME) to optimize its therapeutic profile. The methanol group may enhance solubility, improving the compound's bioavailability and reducing the risk of toxicity.

The chemical stability of this compound under various conditions has also been studied. The imidazo[2,1-b]thiazole ring is generally resistant to hydrolysis and oxidation, which is advantageous for pharmaceutical formulations. However, the presence of the 3-methyl group may introduce potential sites for degradation, necessitating the development of protective strategies during storage and administration.

Recent advances in drug delivery systems have further expanded the applications of CAS No. 174208-99-2. Encapsulation techniques, such as nanoformulation and liposomal delivery, have been explored to enhance the compound's targeting efficiency and reduce systemic side effects. These approaches are particularly relevant for the treatment of chronic diseases where long-term administration is required.

The environmental impact of synthesizing and using this compound has also been a topic of discussion. The green chemistry principles have been applied to minimize waste and reduce the use of hazardous solvents. The development of eco-friendly synthesis methods is essential for ensuring the sustainability of pharmaceutical production processes.

Overall, (3-Methylimidazo[2,1-B]thiazol-5-YL)methanol represents a promising candidate for further exploration in medicinal chemistry. Its unique molecular structure, combined with the potential for structure-based drug design, opens new possibilities for the development of therapeutics targeting a wide range of diseases. Continued research into its biological mechanisms, synthetic methods, and pharmacological properties will be critical for translating its potential into clinical applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量